Ethyl 2-chlorobenzoate

Catalog No.
S1891966
CAS No.
7335-25-3
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chlorobenzoate

CAS Number

7335-25-3

Product Name

Ethyl 2-chlorobenzoate

IUPAC Name

ethyl 2-chlorobenzoate

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3

InChI Key

RETLCWPMLJPOTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1Cl

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Cl

Ethyl 2-chlorobenzoate is an organic compound classified as an aromatic ester, with the molecular formula C9H9ClO2C_9H_9ClO_2 and a molecular weight of approximately 184.62 g/mol. It appears as a clear, colorless liquid with a faint aromatic odor and is primarily insoluble in water, making it a hydrophobic compound. Ethyl 2-chlorobenzoate is synthesized from the reaction of ethyl alcohol and 2-chlorobenzoic acid, and it is notable for its applications in chemical synthesis and as an intermediate in pharmaceutical production .

Currently, there is no extensive research available on the specific mechanism of action of ECz in biological systems. However, its chemical properties suggest potential applications. The presence of the ester linkage makes it susceptible to hydrolysis by enzymes, potentially releasing the active 2-chlorobenzoic acid moiety [3]. Further research is needed to explore its specific biological interactions.

ECz is considered a mild irritant and may cause skin and eye irritation upon contact [6]. Limited data is available on its specific toxicity. Standard laboratory safety practices should be followed when handling ECz, including wearing gloves, eye protection, and working in a well-ventilated fume hood [7].

Data Source

[6] Sigma Aldrich

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 2-chlorobenzoate can hydrolyze to form 2-chlorobenzoic acid and ethanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, yielding a different ester.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives of 2-chlorobenzoic acid.

These reactions highlight the versatility of ethyl 2-chlorobenzoate in organic synthesis, particularly in creating more complex molecules .

The primary synthesis method for ethyl 2-chlorobenzoate involves the following steps:

  • Reactants: Ethanol and 2-chlorobenzoic acid are used as starting materials.
  • Condensation Reaction: The reaction is typically conducted under acidic conditions (e.g., using sulfuric acid as a catalyst) to facilitate esterification.
  • Distillation: The product can be purified through distillation to remove unreacted starting materials and by-products.

This method is efficient and yields high purity levels of ethyl 2-chlorobenzoate .

Ethyl 2-chlorobenzoate finds numerous applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly anti-inflammatory agents.
  • Chemical Synthesis: Utilized in producing other organic compounds through reactions like nucleophilic substitution and transesterification.
  • Flavoring Agents: Due to its aromatic properties, it may be used in flavoring formulations.

These applications underscore its importance in both industrial chemistry and pharmaceuticals .

Research on the interactions of ethyl 2-chlorobenzoate with biological systems is limited but suggests potential interactions with enzymes involved in drug metabolism. Its chlorinated structure may influence its reactivity and biological compatibility, necessitating further studies to fully understand its pharmacokinetics and toxicology profile .

Ethyl 2-chlorobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Ethyl benzoateC9H10O2Non-chlorinated; used primarily as a flavoring agent.
Methyl 2-chlorobenzoateC8H9ClO2Methyl group instead of ethyl; different solubility characteristics.
Propyl 2-chlorobenzoateC10H11ClO2Longer carbon chain; affects volatility and boiling point.
2-Chlorobenzoic acidC7H5ClO2Acidic form; used directly in pharmaceutical synthesis without esterification.

Ethyl 2-chlorobenzoate's unique chlorinated aromatic structure allows it to participate in specific

XLogP3

2.7

Boiling Point

243.0 °C

Other CAS

7335-25-3

Wikipedia

Ethyl 2-chlorobenzoate

General Manufacturing Information

Benzoic acid, 2-chloro-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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